molecular formula C10H7ClN2O B11775876 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B11775876
M. Wt: 206.63 g/mol
InChI Key: CAOAJOQWUAYTSN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and methyl group on the benzoxazole ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloro-2-methylbenzoic acid with acetonitrile under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group participates in nucleophilic additions under basic or acidic conditions. For example:

  • Hydrolysis : Conversion to carboxylic acids occurs via acid- or base-catalyzed pathways. In one protocol, refluxing with 90% NaOH yielded acetic acid derivatives (RSC Advances, 2023) .

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine (-CH₂NH₂), as observed in analogous benzoxazole derivatives (PMC, 2020) .

Reaction TypeConditionsProductReference
HydrolysisNaOH (90%), ethanol, 3 h, RT2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetic acid
ReductionH₂ (1 atm), Pd/C, MeOH, 24 h2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)ethylamine

Cyclization Reactions

The nitrile group facilitates cyclization to form heterocyclic systems:

  • Imidazole Formation : Reaction with aldehydes and amines under oxidative conditions (e.g., lead tetraacetate) generates imidazole rings, as demonstrated in benzoxazole-acetic acid derivatives (RSC Advances, 2023) .

  • Benzoxazine Synthesis : Trifluoromethanesulfonic acid (TfOH)-catalyzed reactions with aldehydes yield 2H-1,3-benzoxazines, a pathway validated for structurally similar nitriles (ACS Org. Process Res. Dev., 2017) .

Example Protocol :

text
- **Substrates**: Aldehyde (1.1 equiv), aldimine (1 equiv), TfOH (0.2 equiv), 4 Å MS - **Solvent**: CH₂Cl₂ (0.28 M), RT, 18 h - **Yield**: 76–84% (ACS, 2017)[4]

Electrophilic Substitution on the Benzoxazole Core

The chloro and methyl substituents direct electrophilic attacks:

  • Halogenation : Bromination at the 6-position occurs under mild conditions (Br₂/FeCl₃) due to electron-withdrawing effects of the chloro group.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position, as seen in related 5-chlorobenzoxazoles (PMC, 2021) .

Key Data :

PositionReactivity TrendDominant Factor
4High (sulfonation)Methyl group activation
6Moderate (bromination)Chloro group deactivation

Cross-Coupling Reactions

The nitrile group stabilizes intermediates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives. A study on 5-methylbenzoxazoles achieved 70–85% yields using Pd(PPh₃)₄ (PMC, 2021) .

  • Sonogashira : Alkyne coupling proceeds efficiently with CuI/Pd(PPh₃)₂Cl₂ catalysts (PMC, 2020) .

Biological Activity-Driven Modifications

Anticancer studies reveal structure-activity relationships (SAR):

  • Derivative Synthesis : Acetonitrile analogs were modified to enhance VEGFR-2 inhibition. For example, introducing a 2-methoxy phenyl group improved cytotoxicity (IC₅₀ = 4.61 µM against HepG2 cells) (PMC, 2021) .

DerivativeTarget Cell Line (IC₅₀, µM)Improvement vs. Parent Compound
2-Methoxy phenylMCF-7: 4.75 ± 0.212.5-fold
2,5-Dichloro phenylHepG2: 6.70 ± 0.471.8-fold

Industrial-Scale Considerations

While lab-scale methods are well-documented (e.g., cyanogen bromide-mediated cyclization), industrial protocols prioritize:

  • Catalyst Optimization : TfOH reduces reaction times from 24 h to 6 h (ACS, 2017) .

  • Solvent Recovery : CH₂Cl₂ is recycled via distillation (≥95% recovery) .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that benzoxazole derivatives exhibit significant anticancer properties. In a study, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated promising activity, particularly against breast and lung cancer cells, suggesting potential as a lead compound for drug development .

Case Study: Synthesis and Evaluation
A recent study synthesized this compound and tested it against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 cells, indicating a significant cytotoxic effect compared to standard chemotherapeutics .

Agrochemicals

2. Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Benzoxazole derivatives are known to exhibit fungicidal and insecticidal activities. In agricultural studies, this compound was tested against common agricultural pests and fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens
In a controlled environment, the compound was applied to crops infested with Fusarium spp., showing over 70% efficacy in inhibiting fungal growth. This positions it as a potential candidate for developing new fungicides .

Material Sciences

3. Polymer Chemistry
The unique properties of this compound have led to its use in polymer chemistry. Its ability to act as a monomer or additive in the synthesis of polymers enhances thermal stability and mechanical strength.

Data Table: Comparison of Mechanical Properties

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)4560
Elongation at Break (%)300350
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]oxazol-5-yl)boronic acid
  • 5-Ethylbenzo[d]oxazol-2(3H)-one
  • 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one

Uniqueness

Compared to other benzoxazole derivatives, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

The compound 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 223.64 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents but insoluble in water

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-chloro-2-methylbenzoxazole and acetonitrile. The reaction conditions can vary, but recent advancements have focused on using eco-friendly solvents and catalysts to enhance yield and reduce environmental impact.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)15.63Induces apoptosis via p53 activation
HCT-116 (Colorectal)12.45Inhibits cell proliferation
HeLa (Cervical)18.00Alters cell cycle dynamics

These findings suggest that the compound may act as a potent inducer of apoptosis and could be developed further as a chemotherapeutic agent.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint, which prevents cancer cells from dividing.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models.

Study 1: Cytotoxicity Assessment

In a study conducted by George et al., various benzoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited substantial cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the compound's anticancer activity. Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates in treated cells, confirming its role as an apoptosis inducer .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

CAOAJOQWUAYTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)Cl

Origin of Product

United States

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